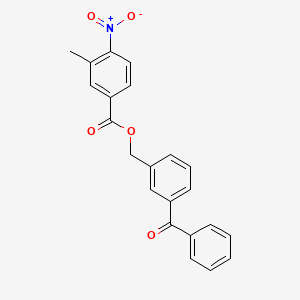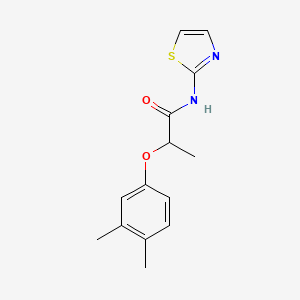
3-benzoylbenzyl 3-methyl-4-nitrobenzoate
Übersicht
Beschreibung
The study of organic compounds such as "3-benzoylbenzyl 3-methyl-4-nitrobenzoate" involves exploring their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These aspects are crucial for understanding the compound's reactivity, stability, and potential applications in various fields, excluding specific uses in drugs and their dosages or side effects.
Synthesis Analysis
The synthesis of benzoylbenzyl nitrobenzoates typically involves Friedel–Crafts acylation, a common method for introducing acyl groups into aromatic compounds. This process can lead to the formation of regioisomeric products, making the synthesis challenging. The presence of nitro and methyl groups influences the reaction's direction and the product's yield due to their electron-withdrawing and electron-donating effects, respectively (Begala et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like "3-benzoylbenzyl 3-methyl-4-nitrobenzoate" is characterized by X-ray crystallography. Such analyses reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the overall molecular geometry, which are essential for understanding the compound's physical and chemical behavior (Hartung et al., 1995).
Chemical Reactions and Properties
Compounds with benzoyl and nitro groups are reactive towards nucleophilic substitution and reduction reactions. The nitro group can be selectively reduced to an amino group, altering the compound's chemical properties. Moreover, the presence of the benzoyl group can facilitate further functionalization through reactions like the Suzuki coupling (Albinati et al., 1988).
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility, depend on the molecular structure. For example, the introduction of a nitro group can significantly affect the compound's polarity and, consequently, its solubility in various solvents. Additionally, the presence of bulky groups might influence the compound's melting and boiling points (Weissflog et al., 1996).
Chemical Properties Analysis
The chemical properties of "3-benzoylbenzyl 3-methyl-4-nitrobenzoate" are influenced by its functional groups. The nitro group makes the compound susceptible to reduction reactions, while the benzoyl group can participate in further acylation reactions. The electron-withdrawing effect of the nitro group and the electron-donating effect of the methyl group also impact the compound's reactivity towards electrophilic and nucleophilic attacks (Um et al., 2005).
For further details and in-depth exploration of these topics, refer to the cited scientific literature:
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
Photolabile protecting groups are an area where compounds like 3-benzoylbenzyl 3-methyl-4-nitrobenzoate could find application, due to their structural similarity to nitrobenzyl derivatives, which are widely used in this field. Photolabile protecting groups enable the temporal and spatial control over the release of protected substrates using light. This is particularly useful in the study of biological systems where precise control over the release of small molecules like neurotransmitters or drugs is required. The work by McCray et al. (1980) on caged ATP, a 2-nitrobenzyl derivative used to temporally release ATP in biological studies, underscores the potential of such compounds in enabling time-resolved studies of ATP-requiring systems (McCray et al., 1980).
Luminescence Sensitization
Compounds with nitrobenzoate functionalities can act as ligands in metal complexes, which have applications in luminescence sensitization. Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. The metal complexes exhibited significant luminescence, with applications in materials science and potentially in bioimaging and sensors. This suggests that 3-benzoylbenzyl 3-methyl-4-nitrobenzoate could serve as a precursor or ligand in the development of new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Molecular Recognition and Sensor Applications
The ability of nitrobenzyl derivatives to engage in π,π-interactions can be harnessed in molecular recognition, as seen in the study by Sánchez-Moreno et al. (2003). They explored N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes for their ability to form crystal structures through π,π-stacking interactions. These interactions are crucial in molecular recognition processes, suggesting potential applications in designing sensors and materials for selective adsorption of specific molecules (Sánchez-Moreno et al., 2003).
Selective Organic Transformations
The role of nitrobenzyl derivatives in catalyzing selective organic transformations is exemplified by the work of Baglieri et al. (2016), who used a copper catalytic system for the condensation of primary nitro compounds with terminal alkynes to synthesize isoxazoles. This indicates the potential utility of 3-benzoylbenzyl 3-methyl-4-nitrobenzoate in facilitating similar catalytic organic reactions, offering pathways to synthesize valuable organic compounds with high selectivity (Baglieri et al., 2016).
Eigenschaften
IUPAC Name |
(3-benzoylphenyl)methyl 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-15-12-19(10-11-20(15)23(26)27)22(25)28-14-16-6-5-9-18(13-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZZVINHSUKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylbenzyl 3-methyl-4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)
![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)
![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)
![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)
![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)
![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)
![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)